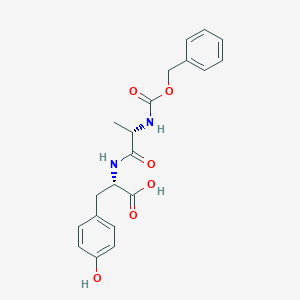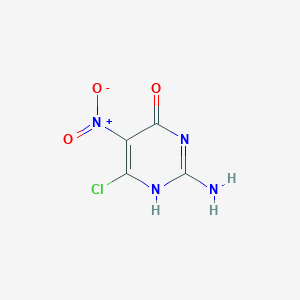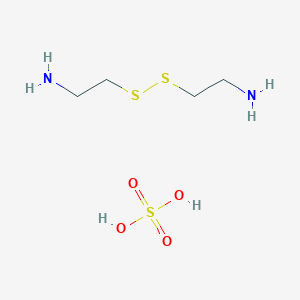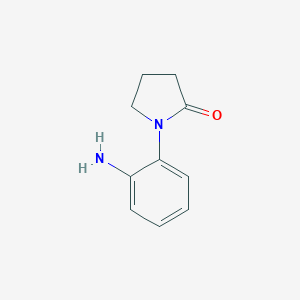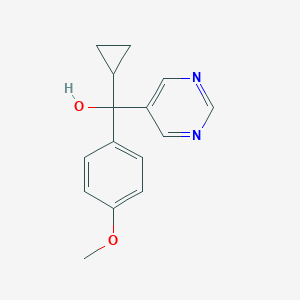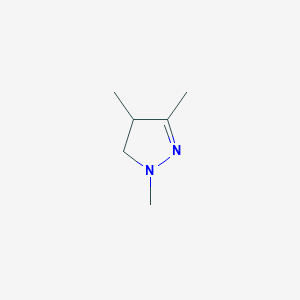![molecular formula C12H14N2 B087261 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-99-0](/img/structure/B87261.png)
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
描述
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes both pyrrole and benzimidazole moieties. Such structures are often found in bioactive molecules and have significant importance in medicinal chemistry due to their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrroles with hydrazine hydrate, leading to the formation of the desired heterocyclic structure through intramolecular cyclization . Another approach includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
科学研究应用
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities.
Benzimidazole derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Indole derivatives: These compounds share structural similarities and are widely studied for their biological activities.
Uniqueness
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-10-11(7-9(8)2)14-5-3-4-12(14)13-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHHLTWJGGPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


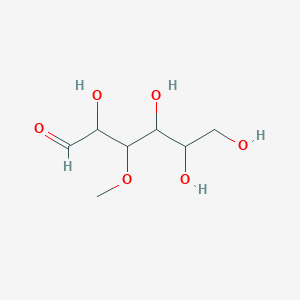



![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
